2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate
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Description
2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate (DEAT) is a heterocyclic compound with a molecular formula of C15H24N2O4S. It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The specific synthesis process for DEAT is not mentioned in the search results.Molecular Structure Analysis
The InChI code for DEAT is 1S/C15H24N2O4S/c1-6-20-13(18)10-9(8-17-15(3,4)5)11(22-12(10)16)14(19)21-7-2/h17H,6-8,16H2,1-5H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
DEAT is a solid at room temperature . Its molecular weight is 328.43 g/mol . More specific physical and chemical properties are not mentioned in the search results.Mechanism of Action
Pharmacokinetics
Its physical properties such as a predicted melting point of 14918° C and a predicted boiling point of 471.4° C at 760 mmHg may influence its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability may be affected by storage conditions, as it is recommended to be stored at room temperature .
Properties
IUPAC Name |
diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-6-20-13(18)10-9(8-17-15(3,4)5)11(22-12(10)16)14(19)21-7-2/h17H,6-8,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKPGRITPXZEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CNC(C)(C)C)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129568 |
Source
|
Record name | 2,4-Diethyl 5-amino-3-[[(1,1-dimethylethyl)amino]methyl]-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730976-59-7 |
Source
|
Record name | 2,4-Diethyl 5-amino-3-[[(1,1-dimethylethyl)amino]methyl]-2,4-thiophenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730976-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethyl 5-amino-3-[[(1,1-dimethylethyl)amino]methyl]-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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